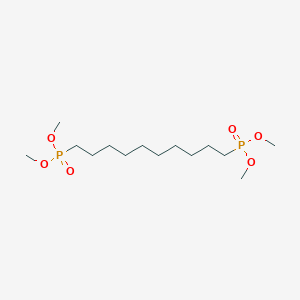
1,10-Bis(dimethoxyphosphoryl)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Bis(dimethoxyphosphoryl)decane is an organic compound characterized by the presence of two dimethoxyphosphoryl groups attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(dimethoxyphosphoryl)decane typically involves the reaction of decane-1,10-diol with dimethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often requires stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,10-Bis(dimethoxyphosphoryl)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine derivatives.
Substitution: The dimethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
1,10-Bis(dimethoxyphosphoryl)decane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1,10-Bis(dimethoxyphosphoryl)decane involves its interaction with specific molecular targets and pathways. The phosphoryl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: This compound has a similar decane backbone but different functional groups.
1,10-Bis(acryloyloxy)decane: Another compound with a decane backbone, but with acryloyloxy groups instead of dimethoxyphosphoryl groups.
Uniqueness
1,10-Bis(dimethoxyphosphoryl)decane is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H32O6P2 |
|---|---|
Molecular Weight |
358.35 g/mol |
IUPAC Name |
1,10-bis(dimethoxyphosphoryl)decane |
InChI |
InChI=1S/C14H32O6P2/c1-17-21(15,18-2)13-11-9-7-5-6-8-10-12-14-22(16,19-3)20-4/h5-14H2,1-4H3 |
InChI Key |
MGDZAMFHKWQZNO-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCCCCCCCCCP(=O)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















